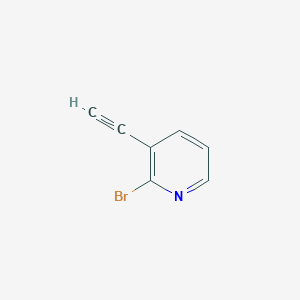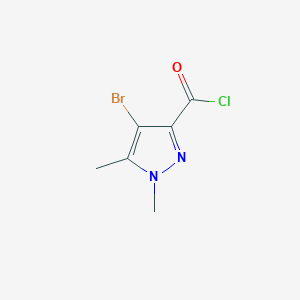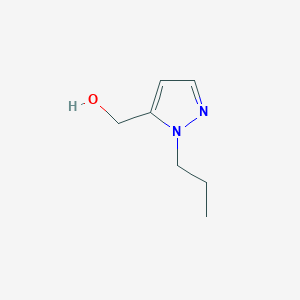
2-Bromo-3-ethynylpyridine
Vue d'ensemble
Description
2-Bromo-3-ethynylpyridine is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that consists of a pyridine ring with an ethynyl group and a bromine atom attached to it. The compound is known for its unique chemical properties, which make it a valuable tool in various fields of research.
Applications De Recherche Scientifique
Polymerization and Conjugated Ionic Polyacetylenes
A novel approach to polymerize the acetylenic bond in 2-ethynylpyridines has been developed, leading to the formation of substituted polyacetylenes with extensively conjugated backbones. These compounds are characterized by their solubility in polar solvents and their ionic nature, which suggests potential applications in materials science and engineering (Subramanyam, Blumstein, & Li, 1992).
Ionic Polyacetylene Derivatives
Research has also focused on catalyst-free polymerization processes involving 2-ethynylpyridine, resulting in high yields of polymers with unique structural characteristics. These studies provide insights into the electro-optical properties of these polymers, which can be significant for applications in electronics and optoelectronics (Lim et al., 2018).
Thermal Intra-molecular Cyclization
2-ethynylpyridine N-ylides undergo thermal intra-molecular cyclization, leading to the formation of various compounds like indolizines and cyclazines. This process is of interest in synthetic organic chemistry for the creation of complex molecules (Tsuchiya, Kato, & Sashida, 1984).
Synthesis and Characterization of Polymers
Several studies have been conducted on the synthesis and characterization of various polymers derived from 2-ethynylpyridine. These polymers exhibit unique optical and electrochemical properties, suggesting their potential use in a range of applications including photonics and electronic devices (Choi et al., 2018).
Soil Nitrification Inhibition
2-Ethynylpyridine has been evaluated as a soil nitrification inhibitor, comparing favorably with other nitrification inhibitors. Its effectiveness varies depending on soil type and temperature, making it a candidate for use in agricultural applications to control the nitrification process (McCarty & Bremner, 1990).
Charge-Induced Conformational Changes
Research on 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine demonstrates charge-induced conformational switching and rectifying behavior. This is significant in the development of molecular electronics, specifically in creating molecular diodes and nano-actuators (Derosa, Guda, & Seminario, 2003).
Propriétés
IUPAC Name |
2-bromo-3-ethynylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-6-4-3-5-9-7(6)8/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRDZOHXNYKPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-Difluorobenzyl)-N-[(1,3-dimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B3039292.png)
![N-(4-Fluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B3039293.png)









![3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile](/img/structure/B3039312.png)

